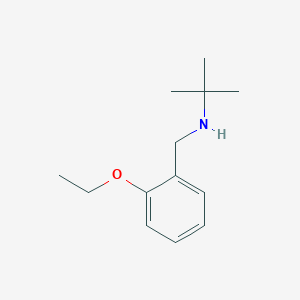![molecular formula C10H14N6 B249648 N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine](/img/structure/B249648.png)
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine exerts its effects by binding to specific proteins and enzymes in the body, thereby altering their activity. For example, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. Similarly, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine binds to the RNA-binding domain of PKR, preventing the protein from binding to its target RNA molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine are varied and depend on the specific proteins and enzymes that it targets. In general, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and modulate immune function. N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine as a research tool is its specificity for certain proteins and enzymes. This allows researchers to selectively target these molecules and study their function in greater detail. However, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine also has limitations, including its potential toxicity and the fact that it may not be suitable for use in certain experimental systems.
Future Directions
There are several areas of future research that could be explored using N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine. For example, researchers could investigate the potential of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine could be used to study the role of specific proteins and enzymes in various cellular processes, providing insights into the underlying mechanisms of disease and potential targets for drug development.
Synthesis Methods
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate and sodium nitrite. Other methods involve the reaction of 4-(dimethylamino)benzaldehyde with various azides, followed by reduction with sodium borohydride.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been used extensively in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit the activity of protein kinase R (PKR), which is involved in the regulation of synaptic plasticity and memory formation. In cancer biology, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
properties
Product Name |
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine |
|---|---|
Molecular Formula |
C10H14N6 |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H14N6/c1-16(2)9-5-3-8(4-6-9)7-11-10-12-14-15-13-10/h3-6H,7H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
VJBVETOENAACAZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B249565.png)
![2-[(5-Chloro-2-methoxybenzyl)amino]ethanol](/img/structure/B249571.png)
![N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249572.png)
![1-{[2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-propanol](/img/structure/B249573.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249574.png)
![4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B249576.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine](/img/structure/B249577.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)